molecular formula C15H11ClF2O B1327620 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-26-5

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327620
CAS No.: 898767-26-5
M. Wt: 280.69 g/mol
InChI Key: FRNUOXOBMRNTHT-UHFFFAOYSA-N
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Description

Halogenated Propiophenone Derivatives: Classification and Significance

Halogenated propiophenones constitute a critical subclass of aromatic ketones characterized by halogen substituents on the phenyl rings or α-carbon positions. These derivatives are classified based on:

  • Halogenation Pattern :

    • Ortho/meta/para substitutions on aromatic rings
    • Mono-, di-, or trihalogenated variants
    • Mixed halogen systems (e.g., Cl/F combinations)
  • Structural Subclasses :

    • Aryl-halogenated : Halogens directly attached to aromatic rings (e.g., 4'-Cl, 3'-F)
    • α-Halogenated : Halogens at the α-carbon adjacent to the ketone group
    • Dual-functionalized : Combined aryl and α-halogenation
Representative Compounds Halogen Positions Key Applications
4'-Chloro-propiophenone Aromatic (4'-Cl) Pharmaceutical intermediates
3-Fluoro-α-bromopropiophenone Aromatic (3-F) + α-Br Cross-coupling precursors
2',4'-Dichloro-3-fluoropropiophenone Aromatic (2',4'-Cl, 3-F) Antimicrobial research

The strategic incorporation of halogens enhances electrophilicity, metabolic stability, and binding affinity to biological targets. Chlorine and fluorine are particularly favored due to their contrasting electronic effects: chlorine’s +M inductive effect increases aromatic electrophilicity, while fluorine’s strong -I effect improves bioavailability.

Historical Development of Fluorinated Aromatic Ketones

The synthesis of fluorinated aromatic ketones originated in the late 19th century with Swarts’ pioneering work on SbF₃-mediated fluorination. Key milestones include:

  • 1898 : Swarts demonstrates fluorination of benzotrichloride to produce trifluoromethylarenes.
  • 1930s : Industrial-scale fluorination methods emerge for refrigerants, inspiring medicinal applications.
  • 2000s : Catalytic asymmetric fluorination techniques enable precise stereocontrol (e.g., Pd-catalyzed C–H fluorination).

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUOXOBMRNTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644536
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-26-5
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The most common and effective method for synthesizing halogenated propiophenones, including 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone, is the Friedel-Crafts acylation reaction. This involves the acylation of a halogenated benzene derivative with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Typical procedure:

  • Starting materials: 4-chloro-3-fluorobenzoyl chloride (or corresponding acyl chloride) and 3-fluorobenzene or a related fluorinated aromatic compound.
  • Catalyst: Anhydrous aluminum chloride (AlCl₃).
  • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane.
  • Conditions: The reaction is carried out under anhydrous conditions at low to moderate temperatures (0–25 °C) to prevent hydrolysis of the acyl chloride and to control regioselectivity.
  • Workup: Quenching with ice water, followed by organic extraction, drying over anhydrous sodium sulfate, and purification by distillation or chromatography.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Preparation of acyl chloride From 4-chloro-3-fluorobenzaldehyde, SOCl₂ or PCl₅ 0–25 2–4 85–90 >98 Anhydrous conditions required
Friedel-Crafts acylation Halogenated acyl chloride + 3-fluorobenzene + AlCl₃ 0–25 3–6 80–90 95–99 Use dry solvent (CH₂Cl₂ or 1,2-DCE)
Halogenation (chlorination) Propiophenone + Cl₂ + AlCl₃ + 1,2-dichloroethane 15–70 6–10 88–90 99.7–99.9 Low temperature hydrolysis post-reaction
Purification Washing, layering, vacuum distillation, rectification 165–170 1–2 99.7–99.9 Ensures removal of impurities and byproducts

Research Findings and Optimization Notes

  • Catalyst choice: Aluminum chloride is preferred for its high activity and selectivity in Friedel-Crafts acylation and chlorination steps.
  • Solvent selection: 1,2-dichloroethane is favored due to its ability to dissolve reactants and moderate corrosivity, facilitating better control of reaction kinetics and environmental safety.
  • Temperature control: Maintaining reaction temperatures below 70 °C during chlorination prevents over-chlorination and side reactions.
  • Reaction monitoring: Chromatographic tracking (e.g., TLC, HPLC) is essential to determine reaction completion and avoid excess halogenation.
  • Purification: Vacuum distillation and rectification at ~170 °C yield high-purity products suitable for further synthetic applications.
  • Environmental considerations: Acidic aqueous waste from hydrolysis steps can be neutralized and recycled, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₁ClF₂O
  • Molecular Weight : 280.70 g/mol
  • CAS Number : 898767-26-5
  • Purity : Typically ≥ 97%

The compound features a propiophenone backbone, with specific substitutions that enhance its chemical reactivity and potential biological interactions.

Scientific Research Applications

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is utilized across multiple scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with diverse functionalities.

Biology

  • Enzyme Interaction Studies : The compound is employed in research exploring enzyme interactions and metabolic pathways, particularly in studies related to superoxide dismutase targeting, which may have implications for mitochondrial function.

Medicine

  • Pharmaceutical Development : It acts as a precursor in the synthesis of pharmaceutical compounds, potentially contributing to the development of new therapeutic agents. Its halogenated structure may enhance biological activity, making it a candidate for drug design.

Industry

  • Production of Specialty Chemicals : In industrial applications, it is used in the manufacture of specialty chemicals and materials, leveraging its unique properties for various chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone with analogs:

Compound Name Molecular Formula Substituents Key Properties
This compound C₁₅H₁₀ClF₂O Cl (4'), F (3'), 3-fluorophenyl High reactivity in nucleophilic substitution; enhanced metabolic stability
4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone C₁₅H₁₀ClF₂O Cl (4'), F (3'), 4-fluorophenyl Differing regioselectivity in aromatic substitution due to para-fluorophenyl
3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone C₁₆H₁₄ClFO₂ Cl (3'), F (4'), 3-methoxyphenyl Methoxy group increases electron density, altering biological activity
4'-Fluoro-3-(3-fluorophenyl)propiophenone C₁₅H₁₂F₂O F (4'), 3-fluorophenyl (lacks Cl) Lower molecular weight (246.25 g/mol); reduced halogen-driven reactivity
3-(3-Fluorophenyl)-3'-methylpropiophenone C₁₆H₁₅FO Methyl (3'), 3-fluorophenyl (lacks Cl and F at 4') Increased lipophilicity due to methyl group; altered receptor binding

Reactivity and Functional Differences

  • Halogen Effects : The presence of Cl and F on the aromatic rings in the target compound enhances its electrophilicity compared to analogs lacking halogens (e.g., 3'-methyl derivatives) .
  • Substituent Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in analogs (e.g., ’s compound) leads to distinct steric and electronic effects, influencing reactivity in Friedel-Crafts acylation and nucleophilic substitution .
  • Methoxy vs. Halogen : Compounds with methoxy groups (e.g., ) exhibit reduced electrophilicity compared to halogenated derivatives, impacting their utility in drug design .

Case Studies

  • Antimicrobial Activity: The target compound’s dual halogenation pattern correlates with higher antimicrobial efficacy compared to mono-halogenated analogs (e.g., 4'-chloro derivatives) .
  • Drug Development : Structural analogs with trifluorophenyl groups (e.g., ’s compound) show anticancer activity, suggesting the target compound could be optimized similarly .

Biological Activity

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898767-26-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C15H11ClF2O, with a molecular weight of 280.70 g/mol. Its structure includes a propiophenone backbone substituted with chlorine and fluorine atoms, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H11ClF2O
Molecular Weight280.70 g/mol
CAS Number898767-26-5
Purity97%
PackagingAmber glass bottle

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The presence of fluorine atoms may enhance the compound's ability to interact with biological targets such as estrogen receptors or aromatase enzymes, which are critical in breast cancer progression .
  • Aromatase Inhibition : Compounds related to this structure have been investigated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis. Aromatase inhibitors are essential in treating hormone-dependent cancers, particularly breast cancer .
  • Cell Growth Inhibition : In vitro studies have shown that certain derivatives of propiophenones can inhibit cell growth in various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:

  • Study on Aromatase Inhibitors : A study on norendoxifen analogues demonstrated significant aromatase inhibition and binding affinity to estrogen receptors, indicating that modifications to the propiophenone structure could enhance anticancer efficacy .
  • Fluorinated Compounds : Research has shown that fluorinated compounds often exhibit increased metabolic stability and bioactivity. The introduction of fluorine atoms into drug design can significantly alter pharmacokinetics and pharmacodynamics .

Q & A

Q. What are the key considerations for synthesizing 4'-chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone in the laboratory?

Methodological Answer: A common approach involves sequential Friedel-Crafts acylation and halogenation. For example, start with a propiophenone backbone and introduce chloro/fluoro substituents via electrophilic aromatic substitution. Use catalysts like AlCl₃ for halogenation, and monitor regioselectivity using directing groups (e.g., meta-fluorine on the phenyl ring). Ensure anhydrous conditions and inert atmosphere (e.g., nitrogen) to suppress side reactions like hydrolysis or oxidation .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Avoid inhalation or skin contact due to potential irritant properties (H303/H313/H333 risk phrases).
  • Store waste separately in labeled containers and dispose via certified hazardous waste services. Refer to safety protocols in and , which emphasize P264 (post-handling washing) and P305+P351+P338 (eye exposure response) .

Q. How can researchers purify this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or ethyl acetate as solvents due to moderate polarity, leveraging solubility differences between the product and impurities.
  • Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4). Monitor fractions via TLC (Rf ~0.3–0.5 under UV light).
  • Validate purity using melting point analysis (compare to structurally similar compounds, e.g., 35–38°C for fluorinated propiophenones in ) .

Advanced Research Questions

Q. How can regioselectivity be optimized during halogenation of the propiophenone backbone?

Methodological Answer:

  • Directing Groups: The 3-fluorophenyl group directs electrophilic substitution to the para position. Computational modeling (e.g., DFT) predicts electron density distribution, guiding reagent choice.
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophile stability.
  • Kinetic Control: Lower temperatures (−10°C to 0°C) favor meta/para selectivity, as seen in for trifluoromethyl-propanone derivatives .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Identify fluorine environments (e.g., δ −110 to −120 ppm for aromatic F, δ −60 to −70 ppm for aliphatic F, based on ).
  • GC-MS: Use electron ionization (EI) at 70 eV; expect molecular ion [M]⁺ at m/z ~290 (C₁₅H₁₀ClF₂O).
  • IR Spectroscopy: Confirm carbonyl stretch (~1680–1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. How can researchers analyze reaction by-products or degradation intermediates?

Methodological Answer:

  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile (60:40). Detect by-products via retention time shifts (e.g., dehalogenated products elute earlier).
  • Stability Studies: Accelerate degradation under heat (40–60°C) or UV light, then profile using LC-TOF to identify photolytic/hydrolytic breakdown products. Reference ’s protocol for sulfanyl-phenyl analogs .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.
  • Docking Studies: AutoDock Vina predicts binding affinities for drug design applications.
  • QSAR Modeling: Corrogate substituent effects (e.g., Cl/F electronegativity) using datasets from PubChem (see ’s SMILES data for analogous structures) .

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